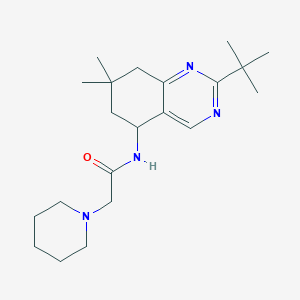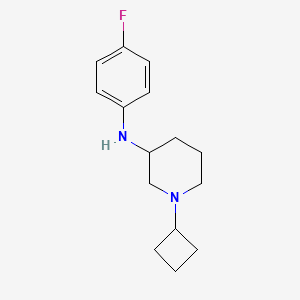![molecular formula C21H34N2O2 B6062179 2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6062179.png)
2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol is a chemical compound that has been studied for its potential use as a therapeutic agent. This compound is also known as ABE-418 and has been the subject of scientific research due to its potential as a treatment for various neurological and psychiatric disorders. In
Mécanisme D'action
The mechanism of action of ABE-418 is not yet fully understood. It is believed to act on the cholinergic system, which is involved in cognitive function, memory, and learning. ABE-418 has been found to increase the release of acetylcholine, a neurotransmitter that is involved in these processes. It has also been found to increase the expression of choline acetyltransferase, an enzyme that is involved in the synthesis of acetylcholine.
Biochemical and Physiological Effects:
ABE-418 has been found to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the brain, which is involved in cognitive function, memory, and learning. ABE-418 has also been found to increase the expression of choline acetyltransferase, an enzyme that is involved in the synthesis of acetylcholine. It has been found to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
ABE-418 has a number of advantages for lab experiments. It is a highly potent compound that can be used in low concentrations. It has a high purity and yield, which makes it easy to work with. ABE-418 has a long half-life, which allows for sustained effects. However, there are some limitations to working with ABE-418. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on ABE-418. One area of research could focus on its potential as a treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research could focus on its potential as a cognitive enhancer. Further research could also explore the mechanism of action of ABE-418 and potential side effects. Additionally, research could explore the potential of ABE-418 as a therapeutic agent for other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis method for ABE-418 involves the reaction of 2-(allyloxy)benzaldehyde with 1-(3-methylbutyl)-piperazine in the presence of ethanol. The resulting product is then reduced to yield 2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol. This synthesis method has been optimized to yield high purity and high yield of ABE-418.
Applications De Recherche Scientifique
ABE-418 has been studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders. It has been found to have a positive effect on cognitive function, memory, and learning. ABE-418 has also been found to have anxiolytic and antidepressant effects. It has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-[1-(3-methylbutyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-4-15-25-21-8-6-5-7-19(21)16-22-12-13-23(11-9-18(2)3)20(17-22)10-14-24/h4-8,18,20,24H,1,9-17H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWNJULCQSMFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-(Allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6062099.png)
![6-(2-methoxyphenyl)-N-(2-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6062104.png)
![4-{[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B6062116.png)

![5-fluoro-2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2-piperidinyl}-1H-benzimidazole trifluoroacetate](/img/structure/B6062121.png)
![ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B6062128.png)
![methyl 4-ethyl-5-methyl-2-[({[1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6062135.png)
![5-(4-isopropylphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6062138.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6062141.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6062147.png)
![7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062161.png)
![2-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6062164.png)

![N-(4-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6062189.png)